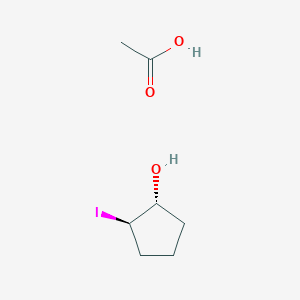![molecular formula C11H13NO4 B14609588 (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid CAS No. 59965-08-1](/img/structure/B14609588.png)
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a phenylcarbamoyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes using palladium, ruthenium, or iron catalysts. These methods can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Varies based on the nucleophile used.
Scientific Research Applications
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems . The phenylcarbamoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but lacks the 2-methyl group.
Ethyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has an ethyl group instead of a methyl group.
Propyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has a propyl group instead of a methyl group.
Uniqueness
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and receptors, making it distinct from its analogs .
Properties
CAS No. |
59965-08-1 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-methyl-3-(phenylcarbamoyloxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)7-16-11(15)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
AGSYZLDTUFDHFV-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](COC(=O)NC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(COC(=O)NC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)


![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)




